

An In-depth Technical Guide to (1E)-CFI-400437 dihydrochloride

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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

Cat. No.: B15583453

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E)-CFI-400437 dihydrochloride is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process in cell division.[1][2][3] Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy.[1][4] This technical guide provides a comprehensive overview of **(1E)-CFI-400437 dihydrochloride**, including its chemical properties, mechanism of action, and its effects on cancer cells. Detailed experimental protocols and signaling pathway diagrams are also presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	1247000-76-5	[1]
Molecular Formula	C ₂₉ H ₃₀ Cl ₂ N ₆ O ₂	[1]
Molecular Weight	565.49 g/mol	[1]
Synonyms	CFI-400437 dihydrochloride	[1]

Mechanism of Action and Biological Activity

(1E)-CFI-400437 is an ATP-competitive inhibitor of PLK4.[3] By binding to the ATP-binding pocket of PLK4, it blocks the kinase's enzymatic activity, thereby preventing the phosphorylation of its downstream substrates that are essential for centriole duplication.[3] This inhibition of PLK4 leads to defects in mitosis, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[3][5]

Kinase Inhibitory Potency

The inhibitory activity of (1E)-CFI-400437 against various kinases has been quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Kinase	IC ₅₀ (nM)	Reference
PLK4	0.6	[6]
Aurora A	370	[6]
Aurora B	210	[6]
KDR	480	[6]
FLT-3	180	[6]

In Vitro and In Vivo Antitumor Activity

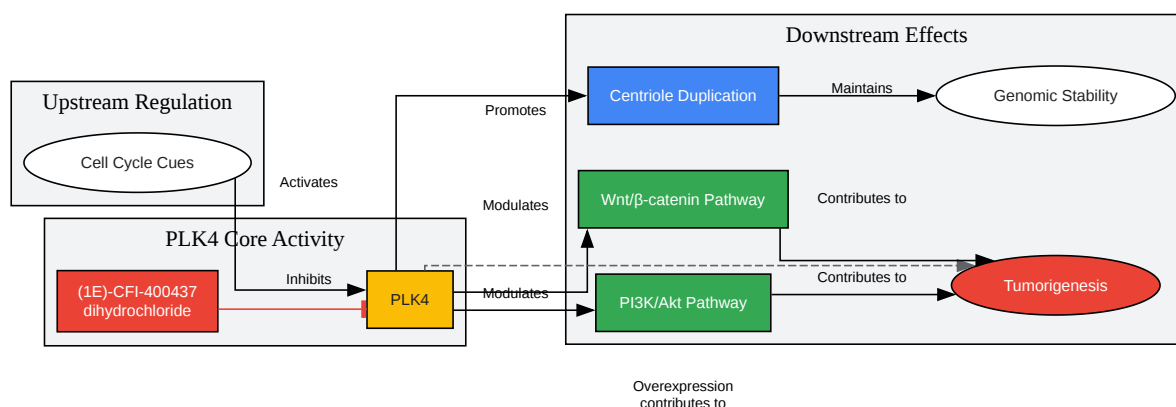
(1E)-CFI-400437 has demonstrated potent anti-proliferative activity in various cancer cell lines and has shown to inhibit tumor growth in xenograft models.[3][6] Treatment of rhabdoid tumor and medulloblastoma cells with 50nM CFI-400437 resulted in the complete inhibition of colony formation.[3][5] Furthermore, a dose of 500 nM was shown to induce polyploidy in these cell lines.[5] In an in vivo study, administration of CFI-400437 at 25 mg/kg resulted in antitumor activity in a breast cancer mouse xenograft model.[6]

Signaling Pathways

PLK4 is a master regulator of centriole duplication. Its activity is tightly regulated throughout the cell cycle to ensure the formation of a single new centriole per existing one.[4][7]

Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers,

which contributes to genomic instability.[1][4] PLK4 has also been shown to modulate key cancer-related signaling pathways, including the Wnt/ β -catenin and PI3K/Akt pathways.[1]



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Caption: PLK4 Signaling Pathway and Inhibition by **(1E)-CFI-400437 dihydrochloride**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **(1E)-CFI-400437 dihydrochloride**.

In Vitro Kinase Assay

This protocol is a general guideline for determining the IC₅₀ of (1E)-CFI-400437 against PLK4 and other kinases.

- Reagents and Materials:
 - Recombinant human PLK4 kinase
 - Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

- ATP
- Substrate (e.g., a generic peptide substrate for PLK4)
- **(1E)-CFI-400437 dihydrochloride**
- 384-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Plate reader
- Procedure:
 - Prepare a serial dilution of **(1E)-CFI-400437 dihydrochloride** in DMSO.
 - In a 384-well plate, add the kinase, the peptide substrate, and the serially diluted inhibitor in kinase buffer.
 - Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the K_m for the kinase.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
 - Measure the luminescence using a plate reader.
 - Calculate the percent inhibition for each inhibitor concentration and determine the IC_{50} value by fitting the data to a four-parameter logistic curve.

Cell Proliferation/Viability Assay

This protocol describes the use of a colorimetric assay (e.g., MTT or WST-1) to assess the effect of (1E)-CFI-400437 on cancer cell proliferation.

- Reagents and Materials:

- Cancer cell line of interest (e.g., MDA-MB-468)
- Complete cell culture medium
- **(1E)-CFI-400437 dihydrochloride**
- 96-well plates
- MTT or WST-1 reagent
- Solubilization solution (for MTT assay)
- Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of **(1E)-CFI-400437 dihydrochloride** in complete culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
 - Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
 - Add 10 μ L of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for an additional 2-4 hours.
 - If using MTT, add 100 μ L of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
 - Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Clonogenic Assay

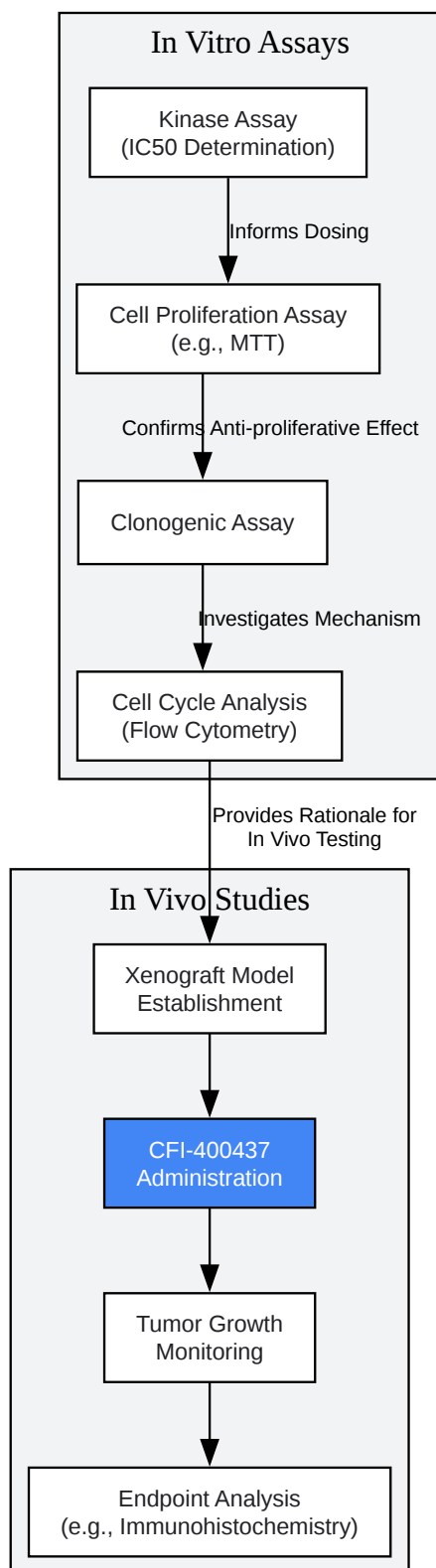
This assay assesses the ability of single cells to form colonies after treatment with (1E)-CFI-400437.^[8]

- Reagents and Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - **(1E)-CFI-400437 dihydrochloride**
 - 6-well plates
 - Crystal violet staining solution (0.5% crystal violet in 25% methanol)
- Procedure:
 - Harvest and count the cells.
 - Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.
 - Treat the cells with various concentrations of **(1E)-CFI-400437 dihydrochloride** (e.g., 50 nM).^{[3][5]}
 - Incubate the plates for 10-14 days, allowing colonies to form.
 - Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
 - Gently wash the plates with water and allow them to air dry.
 - Count the number of colonies (typically defined as a cluster of ≥ 50 cells).
 - Calculate the surviving fraction for each treatment condition relative to the untreated control.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of (1E)-CFI-400437 on the cell cycle distribution.^{[9][10]}

- Reagents and Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - **(1E)-CFI-400437 dihydrochloride**
 - PBS
 - 70% cold ethanol
 - PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
 - Flow cytometer
- Procedure:
 - Seed cells in 6-well plates and treat with **(1E)-CFI-400437 dihydrochloride** (e.g., 500 nM) for a specified time (e.g., 24-48 hours).^[5]
 - Harvest the cells by trypsinization and wash with PBS.
 - Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
 - Wash the cells with PBS to remove the ethanol.
 - Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.
 - Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
 - Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).



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